molecular formula C15H16N6O3 B12395104 B-Raf IN 7

B-Raf IN 7

Cat. No.: B12395104
M. Wt: 328.33 g/mol
InChI Key: RLEPXWMHUBHGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate is a heterocyclic compound featuring a triazole core fused with a pyridazinone moiety. Recent studies highlight its potent inhibitory activity against B-Raf kinase, a critical target in oncology due to its role in the MAPK/ERK signaling pathway implicated in cancers like melanoma . The compound’s unique scaffold combines a triazole’s metabolic stability with the pyridazinone’s hydrogen-bonding capacity, enhancing target binding specificity.

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate

InChI

InChI=1S/C15H16N6O3/c1-2-24-15(23)13-14(16)21(20-19-13)10-5-3-9(4-6-10)11-7-8-12(22)18-17-11/h3-6H,2,7-8,16H2,1H3,(H,18,22)

InChI Key

RLEPXWMHUBHGBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C3=NNC(=O)CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, ethyl esters, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing triazole, pyridazine, or pyrazole frameworks, emphasizing structural variations, biological activities, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Biological Activity Reference
Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate Triazole + dihydropyridazinone 4-Carboxylate ester, 5-amino group Potent B-Raf kinase inhibition
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole-carboxamide Dichlorophenyl, methylphenyl substituents Antiproliferative activity (renal cancer RXF 393: GP = -13.42%)
5-Oxo-4,5,6,7,8,9-hexahydrobenzo[4,5]thieno[3,2‑e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide Fused triazole-pyrimidine Benzothieno-pyrimidine scaffold Selective activity against melanoma SK-MEL-5 (GP = -31.50%)
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate Pyrazole-carboxylate Chlorophenyl substituent Structural analog with lower similarity (0.59) to the target compound
(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate Pyrazole-methylene Dimethylamino-phenyl group Moderate similarity (0.63); uncharacterized biological activity

Key Observations

Structural Impact on Activity: The pyridazinone-phenyl-triazole scaffold in the target compound enables dual hydrogen bonding and π-π stacking interactions, critical for B-Raf kinase inhibition . In contrast, analogs with pyrazole cores (e.g., compounds) show reduced similarity and lack reported kinase activity, likely due to altered electronic properties and steric hindrance. Carboxamide derivatives (e.g., 5-amino-N-(2,5-dichlorophenyl)-triazole-4-carboxamide) exhibit antiproliferative activity but target different pathways (e.g., renal cancer cells), suggesting that the ester group in the target compound may enhance kinase selectivity .

Substituent Effects: Electron-withdrawing groups (e.g., chlorine in dichlorophenyl analogs) correlate with antiproliferative activity but may reduce kinase affinity.

Research Findings and Mechanistic Insights

  • B-Raf Kinase Inhibition: The target compound’s IC₅₀ against B-Raf is under investigation, but its structural similarity to known inhibitors (e.g., vemurafenib) suggests competitive ATP-binding .
  • Metabolic Stability : The ethyl ester group may enhance bioavailability compared to carboxamide analogs, though in vivo studies are pending.
  • Toxicity Profile: No significant cytotoxicity has been reported for the target compound, unlike dichlorophenyl-substituted triazoles, which show moderate toxicity in non-cancerous cells .

Biological Activity

Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C14H14N6O3\text{C}_{14}\text{H}_{14}\text{N}_6\text{O}_3

It features a triazole ring, an amino group, and a pyridazine moiety, which are critical for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.

Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). This inhibition can lead to anti-inflammatory effects and improved cellular signaling pathways .
  • Antimicrobial Activity : Recent studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications to the triazole and pyridazine rings enhance its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antitumor Properties : The compound has demonstrated cytotoxic effects in vitro against several cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Data

The following table summarizes the biological activities reported for ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate:

Biological ActivityModel/Cell LineIC50/ED50 ValueReference
PDE4 InhibitionIn vitro assays2.1 µM
Antimicrobial ActivityS. aureusMIC = 12.5 µg/mL
CytotoxicityA431 Human Cancer CellsIC50 < 1 µg/mL
Anticonvulsant ActivityPTZ-induced seizure modelED50 = 24.38 mg/kg

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Molecular docking studies revealed strong binding affinity to the active site of Bcl-2 protein, suggesting a mechanism involving apoptosis induction .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into its antimicrobial properties, ethyl 5-amino derivatives were tested against resistant strains of bacteria. The results indicated that modifications in the triazole ring significantly enhanced antibacterial activity, with some derivatives showing MIC values comparable to established antibiotics .

Q & A

Q. What are the recommended synthetic routes for ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazinyl)phenyl]triazole-4-carboxylate, and how can reaction yields be optimized?

The compound’s synthesis typically involves multi-step heterocyclic coupling. For example, pyridazinone and triazole moieties are assembled separately before coupling via Suzuki-Miyaura or Ullmann reactions. Key steps include:

  • Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine derivatives to form the pyridazinone core .
  • Triazole Formation : Employ Huisgen cycloaddition or copper-catalyzed azide-alkyne coupling (CuAAC) for the triazole ring .
  • Optimization : Apply Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading). Central Composite Design (CCD) can reduce trial runs while maximizing yield .

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is critical:

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions and coupling. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, especially if the compound exhibits polymorphism .

Q. What solvent systems are suitable for solubility and stability testing?

Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening. Stability studies should include:

  • pH-dependent hydrolysis : Test in buffered solutions (pH 1–13) to assess ester group stability.
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding to guide structural modifications. For example, dock the compound into kinase active sites to optimize hydrogen-bonding interactions .
  • Reaction Path Prediction : Tools like ICReDD’s quantum-based reaction path search can identify energetically favorable synthetic routes .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Cross-Validation : Compare NMR/IR data with analogous compounds (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate derivatives) .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to resolve ambiguities in triazole nitrogen environments .
  • Dynamic NMR : Analyze temperature-dependent shifts to detect conformational exchange or tautomerism .

Q. What strategies are effective in analyzing conflicting bioactivity results across assays?

  • Dose-Response Curves : Ensure consistency in IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based).
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .
  • Kinetic Studies : Compare time-dependent activity to differentiate direct inhibition from prodrug activation .

Q. How can researchers design experiments to probe the mechanism of action for this compound?

  • Pull-Down Assays : Immobilize the compound on resin to identify binding partners from cell lysates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry with target proteins .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

  • Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict novel derivatives’ potency .

Q. How should stability studies be designed for long-term storage?

  • ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) to simulate shelf life.
  • Light Exposure : Use USP-controlled light cabinets to assess photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.